molecular formula C17H22ClN3O2 B6626968 1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

Cat. No.: B6626968
M. Wt: 335.8 g/mol
InChI Key: CKJKOUMKVMDILI-UHFFFAOYSA-N
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Description

1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentane ring, a chloropyridine moiety, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c18-13-5-6-14(19-11-13)9-15(22)21-17(7-1-2-8-17)16(23)20-10-12-3-4-12/h5-6,11-12H,1-4,7-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJKOUMKVMDILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)NC(=O)CC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. This is followed by the acylation of the amine group and subsequent cyclization to form the cyclopentane ring. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide include other chloropyridine derivatives and cyclopentane-based amides. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of 1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. This compound’s versatility makes it a valuable subject of study in various scientific disciplines.

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